molecular formula C13H14N2O2S B1284915 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid CAS No. 1163289-41-5

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid

Cat. No.: B1284915
CAS No.: 1163289-41-5
M. Wt: 262.33 g/mol
InChI Key: WVQBCPKMRCVDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization .

Industrial production methods often utilize more efficient and scalable processes. These may include one-pot multicomponent reactions, microwave irradiation, and other advanced techniques to enhance yield and purity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a broader range of reactions and applications compared to its individual components .

Biological Activity

1-(1,3-Benzothiazol-2-YL)piperidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The benzothiazole ring is known to modulate enzyme activity, while the piperidine component may enhance binding affinity. These interactions can lead to various biological effects such as:

  • Inhibition of enzyme activity
  • Modulation of signaling pathways

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating better microbial inhibition than some standard reference compounds.

Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cervical cancer cells (HeLa) and breast cancer cell lines (MCF-7 and MDA-MB-231). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
HeLa15.2Induction of apoptosis
MCF-712.5Cell cycle arrest
MDA-MB-23118.4Inhibition of proliferation

These results indicate that the compound's cytotoxic effects are dose-dependent and suggest potential for further development as an anticancer agent .

Study on Cervical Cancer Cells

A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to significant apoptosis induction. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death through apoptosis .

Research on Antimicrobial Efficacy

In a comparative study assessing antimicrobial activity, the compound was tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. Results demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent for infections .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)10-6-3-4-8-15(10)13-14-9-5-1-2-7-11(9)18-13/h1-2,5,7,10H,3-4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBCPKMRCVDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.